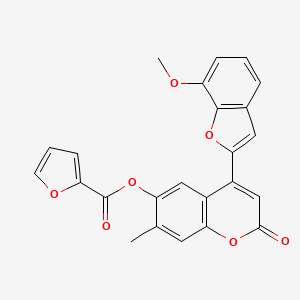

![molecular formula C18H24N4O3 B6484626 N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898427-66-2](/img/structure/B6484626.png)

N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

説明

The closest compounds I found are N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives . These are photoinitiators that can be used in free radical or cationic photopolymerization under the irradiation of various LEDs .

Synthesis Analysis

The synthesis of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, involves different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Molecular Structure Analysis

The molecular structure of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, includes different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Chemical Reactions Analysis

These N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives can initiate the free radical polymerization of acrylates under a LED at 405 nm .科学的研究の応用

Photoinitiators for Polymer Chemistry

N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This application is particularly useful in the field of polymer chemistry.

Synthesis of Interpenetrated Polymer Networks

The ANN2 based photoinitiating system can also be used for the synthesis of interpenetrated polymer networks . This has potential applications in the creation of advanced materials with unique properties.

3D Printing

The same ANN2 based photoinitiating system can be adapted for 3D printing . This opens up possibilities for creating complex structures with precise control over their physical properties.

Generation of Semi-stable Radical Anion Species

N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide, a derivative of the compound , can generate semi-stable radical anion species via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This property could be harnessed in the development of sophisticated detection systems specific for carboxylate .

Synthesis of Nanogels

A new one-pot method for the synthesis of interpenetrating polymer networks nanogels of sodium alginate-co-poly (2- (dimethylamino)ethyl methacrylate) [AG-PDMAEMA] with novel properties has been described . This could have potential applications in drug delivery and other biomedical fields.

Preparation of Semi-Interpenetrating Polymer Network (Semi-IPN) Hydrogels

A series of semi-interpenetrating polymer network (semi-IPN) hydrogels based on poly ((2-dimethylamino)ethyl methacrylate)/poly (N, N -diethylacrylamide) (PDMAEMA/PDEA) were synthesized . These hydrogels could have potential applications in controlled drug release, tissue engineering, and other biomedical applications.

作用機序

Target of Action

It’s known that similar compounds, such as 1,8-naphthalimide derivatives, have been used in the development of anion sensors . These sensors selectively detect specific anions, which play crucial roles in biological systems and industrial applications .

Mode of Action

The compound interacts with its targets through a photo-induced colorimetric reaction . This reaction involves the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group to the naphthalimide derivative . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .

Biochemical Pathways

The photo-induced colorimetric reaction suggests that the compound could influence pathways involving electron transfer .

Result of Action

The generation of semi-stable radical anion species suggests that the compound could have significant effects at the molecular level .

Action Environment

The photo-induced colorimetric reaction suggests that light exposure could be a significant environmental factor .

将来の方向性

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-21(2)9-7-19-17(24)18(25)20-14-10-12-4-3-8-22-15(23)6-5-13(11-14)16(12)22/h10-11H,3-9H2,1-2H3,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWJFURVQDTYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324854 | |

| Record name | N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide | |

CAS RN |

898427-66-2 | |

| Record name | N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetamide](/img/structure/B6484543.png)

![2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6484553.png)

![3,4-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484563.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6484568.png)

![ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6484583.png)

![7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6484586.png)

![7,9-dimethyl-3-phenyl-1-(2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6484589.png)

![N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B6484601.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6484607.png)

![N'-[2-(4-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6484610.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6484618.png)

![7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6484634.png)

![2,3-dimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6484642.png)